1-(Trifluoromethyl)cyclopropane-1-carboxamide
Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with a diiodomethane and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amidation: The final step involves the conversion of the carboxylic acid derivative to the carboxamide.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the cyclopropane ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which can influence its reactivity and applications.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a phenylsulfonamido group, which can affect its biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVVVCBXQYUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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